molecular formula C13H10N2O3 B10968672 2-(2-Furyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole

2-(2-Furyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B10968672
M. Wt: 242.23 g/mol
InChI Key: MGCUFJDKHPOQEC-UHFFFAOYSA-N
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Description

2-(2-Furyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole: 2-Furyl-(3-methoxyphenyl)methanol , is a heterocyclic compound with the following chemical structure:

Structure:C11H9NO3\text{Structure:} \quad \text{C}_{11}\text{H}_{9}\text{NO}_3 Structure:C11​H9​NO3​

This compound combines a furan ring (2-furyl) and a phenyl ring (3-methoxyphenyl) linked through an oxadiazole moiety. It exhibits interesting properties due to its aromatic rings and heterocyclic structure.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 2-(2-furyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole. One common approach involves the cyclization of appropriate precursors. For example:

    Cyclization of Hydrazides: The reaction of 2-furylhydrazine with 3-methoxybenzoyl chloride or 3-methoxybenzoic acid hydrazide leads to the formation of the oxadiazole ring.

    Cyclization of Amidoximes: Amidoximes derived from 3-methoxybenzohydroxamic acid can undergo cyclization to yield the target compound.

Industrial Production Methods:: While not widely used industrially, research laboratories often synthesize this compound using the methods mentioned above.

Chemical Reactions Analysis

2-(2-Furyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole participates in various chemical reactions:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the oxadiazole ring can yield the corresponding hydrazide.

    Substitution: Substituents on the phenyl ring can undergo substitution reactions.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its heterocyclic nature.

    Photophysics and Optoelectronics: Its aromatic character makes it interesting for optoelectronic devices.

    Biological Studies: Investigating its interactions with biological targets.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting specific pathways.

Comparison with Similar Compounds

While 2-(2-furyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole is unique due to its specific combination of furan and phenyl rings, similar compounds include other oxadiazoles and heterocyclic derivatives.

For safety data sheets and additional information, you can refer to the following sources:

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

2-(furan-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C13H10N2O3/c1-16-10-5-2-4-9(8-10)12-14-15-13(18-12)11-6-3-7-17-11/h2-8H,1H3

InChI Key

MGCUFJDKHPOQEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CO3

Origin of Product

United States

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